2-Phenoxybiphenyl

Description

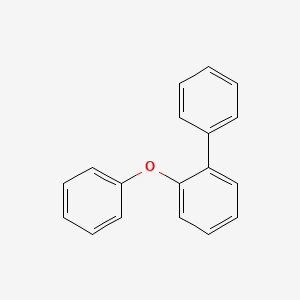

Structure

3D Structure

Properties

IUPAC Name |

1-phenoxy-2-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O/c1-3-9-15(10-4-1)17-13-7-8-14-18(17)19-16-11-5-2-6-12-16/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHJWZORSTYATLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10891183 | |

| Record name | 2-Biphenylyl phenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10891183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6738-04-1, 28984-89-6 | |

| Record name | 2-Phenoxy-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6738-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Biphenylyl phenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006738041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, phenoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028984896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenoxy-2-diphenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66280 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-Biphenyl, phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Biphenylyl phenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10891183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenoxy-1,1'-biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.086 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BIPHENYLYL PHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/051GW48I3F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Phenoxybiphenyl: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenoxybiphenyl, a diaryl ether, is an aromatic organic compound with a molecular structure that has garnered significant interest in the fields of materials science and medicinal chemistry.[1] Its biphenyl backbone connected to a phenoxy group provides a unique three-dimensional arrangement, making it a valuable scaffold in the design of novel therapeutic agents and functional materials.[1][2] This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, synthesis methodologies, applications in drug discovery, and essential safety information.

Section 1: Core Chemical and Physical Properties

This compound, also known as 2-biphenylyl phenyl ether, is identified by the CAS Number 6738-04-1 .[1][3][4] Its fundamental properties are crucial for its handling, characterization, and application in various chemical contexts.

Identifiers and Molecular Structure

-

Molecular Formula: C₁₈H₁₄O[3]

-

Synonyms: 2-Phenoxy-1,1′-biphenyl, o-Diphenyl phenyl ether, 2-Biphenylyl phenyl ether[3][4]

-

InChI Key: UHJWZORSTYATLW-UHFFFAOYSA-N[3]

The structure consists of a biphenyl moiety where one of the phenyl rings is substituted with a phenoxy group at the ortho position.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound, which are essential for its use in experimental settings.

| Property | Value | Reference(s) |

| Melting Point | 47-50 °C | [4][5] |

| Boiling Point | 200-201 °C | [3][4] |

| Density | 1.093 g/cm³ | [3][4] |

| Flash Point | 113 °C | [5] |

| XLogP3 | 5.14590 | [3] |

| Polar Surface Area (PSA) | 9.23 Ų | [3] |

Section 2: Synthesis of this compound

The synthesis of this compound, as a diaryl ether, can be achieved through several established cross-coupling methodologies. The choice of method often depends on the desired scale, substrate availability, and tolerance of functional groups. The two most prominent methods are the Suzuki-Miyaura cross-coupling and the Ullmann condensation.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C bonds, and it can be adapted for C-O bond formation to synthesize diaryl ethers.[1][6] This palladium-catalyzed reaction involves the coupling of a boronic acid derivative with a halide.[7]

Reaction Scheme:

Figure 1: General workflow for the Suzuki-Miyaura synthesis of this compound.

Experimental Protocol (General):

-

Reaction Setup: To a reaction vessel, add 2-bromobiphenyl (1 equivalent), phenol (1.2 equivalents), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 1-5 mol%), and a suitable base like potassium carbonate (K₂CO₃, 2-3 equivalents).[6][7]

-

Solvent Addition: Add a dry, degassed solvent such as toluene or DMF.[7][8]

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C.[6] The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield pure this compound.

The Suzuki-Miyaura reaction is favored for its mild reaction conditions and high efficiency.[1]

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers from an aryl halide and a phenol.[4][9] While traditional Ullmann reactions required harsh conditions (high temperatures and stoichiometric copper), modern variations utilize soluble copper catalysts and ligands, allowing for milder conditions.[4][9]

Reaction Scheme:

Sources

- 1. Buy this compound (EVT-304644) | 6738-04-1 [evitachem.com]

- 2. Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Toxicological evaluations [inchem.org]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. gala.gre.ac.uk [gala.gre.ac.uk]

- 7. jsynthchem.com [jsynthchem.com]

- 8. Ullmann Reaction | Thermo Fisher Scientific - TW [thermofisher.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2-Phenoxybiphenyl: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2-Phenoxybiphenyl, a diaryl ether with significant potential as a structural motif and building block in synthetic chemistry. Intended for researchers, scientists, and professionals in drug development, this document synthesizes core physicochemical data, outlines synthetic strategies, details analytical methodologies, and discusses safety protocols, grounding all information in authoritative sources.

Introduction and Core Identifiers

This compound, also known as 2-biphenylyl phenyl ether, is an aromatic compound characterized by a phenoxy group attached to a biphenyl scaffold at the 2-position. This diaryl ether structure imparts significant thermal and chemical stability. Its unique three-dimensional conformation and electronic properties make it a subject of interest in materials science and as a foundational structure in the synthesis of more complex molecules.

Key identifiers for this compound are summarized below:

| Identifier | Value |

| IUPAC Name | 1-phenoxy-2-phenylbenzene[1] |

| CAS Number | 6738-04-1[1][2][3] |

| Molecular Formula | C₁₈H₁₄O[1][2][3][4] |

| Molecular Weight | 246.31 g/mol [1][4] |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC=CC=C2OC3=CC=CC=C3[1] |

| InChI Key | UHJWZORSTYATLW-UHFFFAOYSA-N[1][2] |

Molecular Structure Visualization

The spatial arrangement of the phenyl and phenoxy groups around the central ether linkage is fundamental to the molecule's properties.

Caption: 2D representation of this compound's structure.

Physicochemical Properties

The physical and chemical characteristics of this compound dictate its behavior in various solvents and reaction conditions. These properties are essential for designing synthetic routes, purification protocols, and formulation strategies.

| Property | Value | Source |

| Melting Point | 48-50 °C[3] | ChemBK |

| Boiling Point | 200-201 °C[2][3] | ECHEMI, ChemBK |

| Density | 1.093 g/cm³[2][3] | ECHEMI, ChemBK |

| Flash Point | 113 °C[4][5] | Biosynth, Luminix Health |

| XLogP3 | 5.146[2] | ECHEMI |

| Appearance | Data not available; likely a white to off-white solid. | |

| Solubility | Low in water (predicted). Soluble in organic solvents. |

Synthesis and Reactivity

The synthesis of diaryl ethers like this compound is typically achieved through cross-coupling reactions. While specific literature for this exact molecule is sparse, established methodologies such as the Ullmann condensation or the more modern Buchwald-Hartwig amination protocol provide a reliable framework.

A plausible synthetic approach involves the palladium-catalyzed coupling of 2-phenylphenol with a halobenzene or, conversely, the coupling of phenol with a 2-halobiphenyl. The Buchwald-Hartwig reaction is particularly effective for forming C-O bonds with high yields and functional group tolerance.[6]

Conceptual Synthetic Workflow: Buchwald-Hartwig Coupling

Caption: Generalized workflow for synthesizing this compound.

Reactivity Insights: The diaryl ether linkage is generally stable. The reactivity of the molecule is dominated by the aromatic rings. Electrophilic aromatic substitution can occur, with the directing effects influenced by both the phenoxy and phenyl substituents. The molecule's high lipophilicity (XLogP3 ≈ 5.1) indicates its preference for non-polar environments.[2]

Analytical Characterization and Spectral Data

Accurate characterization is paramount for confirming the identity and purity of this compound. Publicly available spectral data provides a reference for researchers.

-

Mass Spectrometry (MS): GC-MS data shows a molecular ion peak (M+) at m/z 246, consistent with its molecular weight.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would exhibit complex multiplets in the aromatic region (approx. 6.8-7.6 ppm) corresponding to the 14 protons on the three phenyl rings.

-

¹³C NMR: The spectrum would show 18 distinct signals for the carbon atoms, with chemical shifts characteristic of aromatic carbons and ether-linked carbons.[1]

-

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by C-O-C stretching vibrations for the diaryl ether (approx. 1240 cm⁻¹) and C-H stretching and bending modes for the aromatic rings.[1]

Exemplary Protocol: GC-MS Analysis

This protocol outlines a standard method for analyzing a sample of this compound.

Objective: To confirm the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation: Dissolve ~1 mg of the synthesized compound in 1 mL of a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230 °C.

-

-

Data Analysis:

-

Identify the retention time of the peak corresponding to this compound.

-

Analyze the mass spectrum of the peak, confirming the molecular ion at m/z 246.

-

Compare the fragmentation pattern to reference spectra in databases (e.g., NIST).

-

Caption: Workflow for the analytical validation of this compound.

Safety, Handling, and Storage

This compound is classified with several hazards and requires careful handling in a laboratory setting.[1] All work should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

GHS Hazard Classification

| Pictogram(s) | Hazard Class | Statement |

| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed[1][2] | |

| Skin irritation (Category 2) | H315: Causes skin irritation[1][2] | |

| Serious eye damage (Category 1) | H318: Causes serious eye damage[1][2] | |

| Specific target organ toxicity (single exposure) | H335: May cause respiratory irritation[1][2] | |

| Hazardous to the aquatic environment (acute/chronic) | H410: Very toxic to aquatic life with long lasting effects[1][2] |

Precautionary Measures:

-

Prevention: Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. Avoid release to the environment. Wear protective gloves and eye/face protection.[2]

-

Response: If swallowed, get medical help. If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes; remove contact lenses if present and easy to do, and continue rinsing.[2]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[2]

Applications in Research and Development

While direct applications of this compound in marketed drugs are not prominent, its structural framework is relevant to medicinal chemistry. Diaryl ethers are present in various biologically active molecules. The biphenyl moiety is a classic pharmacophore used to orient functional groups in specific vectors to interact with biological targets.

Therefore, this compound serves as a valuable starting material or scaffold for:

-

Scaffold Hopping: Modifying the core to explore new chemical space around a known biological target.

-

Fragment-Based Drug Discovery: Using the molecule as a fragment for building larger, more potent inhibitors.

-

Synthesis of Complex Ligands: As a precursor for synthesizing ligands for catalysis or materials science applications.

Its investigation allows researchers to probe the impact of this specific diaryl ether conformation on receptor binding and other pharmacological properties.

References

-

2-Biphenylyl phenyl ether. PubChem, National Center for Biotechnology Information. [Link]

-

2-Methoxybiphenyl. PubChem, National Center for Biotechnology Information. [Link]

-

Phenoxybenzene;2-phenylphenol. PubChem, National Center for Biotechnology Information. [Link]

-

2-Phenoxy-1,1'-biphenyl. ChemBK. [Link]

- 2-(4-phenoxyphenyl)oxirane and preparation method and application thereof.

-

Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. National Center for Biotechnology Information. [Link]

-

This compound. Luminix Health. [Link]

-

Chemical Properties of Phenol, 2-ethoxy-. Cheméo. [Link]

- Process for the preparation of 2-phenylphenol and its sodium salt.

-

The correct IUPAC name of the compound is... YouTube. [Link]

Sources

- 1. 2-Biphenylyl phenyl ether | C18H14O | CID 81220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. chembk.com [chembk.com]

- 4. biosynth.com [biosynth.com]

- 5. luminixhealth.com [luminixhealth.com]

- 6. Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

2-Phenoxybiphenyl structure and molecular weight

An In-Depth Technical Guide to 2-Phenoxybiphenyl: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a significant aromatic ether. The document details its fundamental chemical and physical properties, outlines a standard laboratory synthesis protocol via the Ullmann condensation, and discusses methods for its characterization. Furthermore, this guide explores the applications of this compound as a key intermediate in organic synthesis and its role in the development of materials for organic light-emitting diodes (OLEDs). This guide is intended for researchers, chemists, and professionals in drug development and materials science who are interested in the synthesis and utilization of biphenyl derivatives.

Chemical Structure and Molecular Properties

This compound is an organic compound featuring a biphenyl backbone with a phenoxy group attached at the 2-position. This structural arrangement imparts specific chemical and physical properties that are detailed in the table below.

| Property | Value |

| Molecular Formula | C18H14O |

| Molecular Weight | 246.31 g/mol |

| IUPAC Name | This compound |

| CAS Number | 6463-99-6 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 65-68 °C |

| Boiling Point | 365.6±22.0 °C at 760 mmHg |

| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. |

Structural Diagram

Caption: Chemical structure of this compound.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Ullmann condensation. This reaction involves the coupling of a phenol with an aryl halide in the presence of a copper catalyst and a base.

Experimental Protocol: Ullmann Condensation

Materials:

-

2-Bromobiphenyl

-

Phenol

-

Potassium carbonate (K2CO3)

-

Copper(I) iodide (CuI)

-

Pyridine (as solvent)

-

Toluene

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromobiphenyl (1.0 eq), phenol (1.2 eq), and potassium carbonate (2.0 eq).

-

Solvent and Catalyst Addition: Add pyridine as the solvent and copper(I) iodide (0.1 eq) as the catalyst.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 115-120 °C) and maintain for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Add toluene to dilute the mixture and filter to remove inorganic salts.

-

Transfer the filtrate to a separatory funnel and wash with 1M HCl to remove pyridine.

-

Wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

-

-

Product Isolation: Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a white to off-white solid.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Applications in Research and Development

This compound serves as a valuable building block in several areas of chemical research and development.

Intermediate in Organic Synthesis

Due to its biphenyl core and ether linkage, this compound is a precursor for the synthesis of more complex molecules. The phenoxy group can be modified, or the biphenyl rings can be functionalized to create a variety of derivatives with potential applications in pharmaceuticals and agrochemicals.

Host Material for Organic Light-Emitting Diodes (OLEDs)

Derivatives of this compound have been investigated for their potential use as host materials in phosphorescent OLEDs (PhOLEDs). These materials are designed to have high triplet energies, which is a crucial property for efficiently hosting phosphorescent emitters. The rigid biphenyl structure contributes to good thermal stability, another important characteristic for OLED materials.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a versatile aromatic compound with a molecular weight of 246.31 g/mol . Its synthesis is readily achievable through the Ullmann condensation, and its structure makes it a useful intermediate in organic synthesis and a promising scaffold for the development of materials for electronic applications such as OLEDs. Proper characterization and adherence to safety protocols are essential when working with this compound.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 81966, this compound. [Link]

An In-Depth Technical Guide to the Synthesis of 2-Phenoxybiphenyl and Its Derivatives

Foreword: The Architectural Significance of the 2-Phenoxybiphenyl Scaffold

The this compound moiety is a privileged scaffold in medicinal chemistry and materials science. Its unique three-dimensional conformation, arising from the ether linkage between two phenyl rings, allows it to engage with biological targets in a manner distinct from simpler biaryl or diaryl ether systems. This structural feature has been exploited in the development of a range of biologically active molecules, including potent kinase inhibitors and other therapeutic agents. This guide provides an in-depth exploration of the primary synthetic strategies for accessing this compound and its derivatives, offering a critical analysis of the underlying mechanisms, detailed experimental protocols, and a discussion of the scope and limitations of each approach.

I. The Workhorse of Diaryl Ether Synthesis: The Ullmann Condensation

The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, represents the classical and still widely utilized method for the formation of diaryl ether bonds.[1] While historically requiring harsh reaction conditions, modern advancements have significantly broadened its applicability and functional group tolerance.[2][3]

A. Mechanistic Rationale: A Copper-Catalyzed Cycle

The precise mechanism of the Ullmann condensation has been a subject of extensive investigation, with evidence pointing to a catalytic cycle involving copper(I) and copper(III) intermediates. The generally accepted pathway proceeds as follows:

-

Formation of the Copper Phenoxide: The reaction initiates with the deprotonation of the phenol by a base to form a phenoxide, which then coordinates to a Cu(I) salt to generate a copper phenoxide species.

-

Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) phenoxide, forming a transient Cu(III) intermediate. This step is often the rate-determining step of the reaction.[4]

-

Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the desired diaryl ether and regenerate the Cu(I) catalyst, thus completing the catalytic cycle.

Sources

- 1. Ullmann Reaction [organic-chemistry.org]

- 2. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to 2-Phenoxybiphenyl

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Elucidation of 2-Phenoxybiphenyl

This compound is an aromatic ether consisting of a biphenyl backbone with a phenoxy substituent at the 2-position. Its structural complexity, with two aromatic rings capable of restricted rotation, gives rise to a unique spectroscopic fingerprint. Accurate interpretation of its NMR, IR, and MS data is paramount for its unambiguous identification, purity assessment, and for understanding its chemical behavior in various applications, including as a potential building block in medicinal chemistry and materials science. This guide will dissect the spectral data, providing not just the numbers, but the scientific reasoning behind the observed signals.

Below is a diagram illustrating the workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms in a molecule.[1][2] For this compound, both ¹H and ¹³C NMR provide invaluable information about the electronic environment of each unique proton and carbon atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like CDCl₃, reveals the number of different types of protons and their neighboring environments. The aromatic region of the spectrum is expected to be complex due to the presence of 14 protons on the two phenyl rings.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Data not explicitly available in search results. A representative spectrum would show complex multiplets in the aromatic region (approx. 6.8-7.6 ppm). |

Interpretation and Experimental Insights:

The overlapping multiplets in the aromatic region arise from the spin-spin coupling between adjacent protons on the phenyl rings. Protons on the phenoxy ring will exhibit different chemical shifts from those on the biphenyl system due to the influence of the ether oxygen. The ortho-, meta-, and para-protons of each ring will have distinct chemical shifts. For a definitive assignment, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) would be indispensable. These experiments reveal which protons are coupled to each other and which are close in space, respectively, allowing for the unambiguous assignment of each signal.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. With 18 carbon atoms in this compound, the spectrum will show a corresponding number of signals for each unique carbon environment.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| Specific peak assignments require experimental data not fully available in search results. Aromatic carbons typically appear between 110-160 ppm. |

Interpretation and Experimental Insights:

The chemical shifts of the aromatic carbons are influenced by their position relative to the ether linkage and the other phenyl ring. The carbon atoms directly bonded to the oxygen (C-2 of the biphenyl and C-1' of the phenoxy group) will be significantly deshielded and appear at a higher chemical shift. Quaternary carbons (those not bonded to any hydrogens) will typically show weaker signals in a standard proton-decoupled ¹³C NMR spectrum. To aid in the assignment, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment is highly recommended. DEPT-135 and DEPT-90 experiments differentiate between CH, CH₂, and CH₃ groups, which, in the case of this compound, would confirm the presence of only CH groups in the aromatic region.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[3][4]

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| ~1600-1450 | Medium-Strong | Aromatic C=C Bending |

| ~1240 | Strong | Aryl-O-C Asymmetric Stretch |

| ~1050 | Medium | Aryl-O-C Symmetric Stretch |

| ~750 | Strong | C-H Out-of-plane Bending |

Note: The values presented are typical for the assigned functional groups and are based on general IR correlation tables and data available in spectral databases.[5][6]

Interpretation and Experimental Insights:

The IR spectrum of this compound is characterized by several key absorptions. The presence of aromatic rings is confirmed by the C-H stretching vibrations just above 3000 cm⁻¹ and the characteristic C=C in-ring bending vibrations in the 1600-1450 cm⁻¹ region. The most diagnostic peak for the ether linkage is the strong, asymmetric C-O-C stretching band typically observed around 1240 cm⁻¹. The corresponding symmetric stretch is usually weaker and appears at a lower wavenumber. The strong absorption around 750 cm⁻¹ is indicative of the out-of-plane C-H bending, which can sometimes provide information about the substitution pattern of the aromatic rings.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[7] It provides the molecular weight of the compound and insights into its structure through the analysis of its fragmentation pattern.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 246 | High | Molecular Ion [M]⁺ |

| 169 | Moderate | [M - C₆H₅O]⁺ |

| 152 | Moderate | [M - C₆H₅OH]⁺ |

| 77 | High | [C₆H₅]⁺ |

Note: Fragmentation patterns are predicted based on the structure of this compound and common fragmentation pathways for aromatic ethers.

Interpretation and Experimental Insights:

The mass spectrum of this compound will show a prominent molecular ion peak at an m/z of 246, corresponding to its molecular weight. The fragmentation of the molecular ion provides valuable structural information. A common fragmentation pathway for aryl ethers is the cleavage of the C-O bond. This would lead to the formation of a biphenyl radical cation at m/z 169 (after loss of a phenoxy radical) and a phenyl cation at m/z 77. Another possible fragmentation involves the loss of a neutral phenol molecule, resulting in a fragment at m/z 152. High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion, which can be used to confirm the elemental composition of the molecule with high accuracy.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: A small quantity of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum. DEPT experiments can be run to aid in carbon signal assignment.

IR Spectroscopy

-

Sample Preparation: For a solid sample, a KBr pellet is prepared by grinding a small amount of this compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where the solid sample is placed directly onto the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: A dilute solution of this compound in a suitable volatile solvent is introduced into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule, where the sample is bombarded with a beam of high-energy electrons.

-

Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) and detected to generate the mass spectrum.

Conclusion

The collective spectroscopic data from NMR, IR, and MS provides a comprehensive and unambiguous structural confirmation of this compound. Each technique offers a unique piece of the structural puzzle, and their combined interpretation allows for a high degree of confidence in the compound's identity and purity. This guide serves as a foundational resource for scientists working with this molecule, enabling a deeper understanding of its chemical properties through the lens of modern analytical techniques.

References

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of 2,2,3-trihydroxy-5-methoxybiphenyl. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]

-

BP4NTA. (n.d.). Online Databases & Libraries. Retrieved from [Link]

-

MassBank of North America. (n.d.). Home. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Databases. Retrieved from [Link]

-

PhytoBank. (n.d.). 13C NMR Spectrum (PHY0038955). Retrieved from [Link]

-

SpectraBase. (n.d.). 2'-Nitrophenyl 2-phenoxyphenyl ketone. Retrieved from [Link]

-

MassBank. (n.d.). Home. Retrieved from [Link]

-

Clark Physical Sciences Library. (n.d.). SDBS: Spectral Database for Organic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). The IR spectrum of ( E )-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol. Retrieved from [Link]

-

mzCloud. (n.d.). Advanced Mass Spectral Database. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Biphenyl. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Mass Spectrometry Data Center. Retrieved from [Link]

-

ChemRxiv. (n.d.). Proton-Detected Solid-State NMR Spectroscopy of Spin-1/2 Nuclei with Large Chemical Shift Anisotropy. Retrieved from [Link]

-

ResearchGate. (n.d.). The IR spectrum of ( E )-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol. Retrieved from [Link]

-

(n.d.). Supplementary Information. Retrieved from [Link]

-

Longdom Publishing. (2015). Experimental IR and Raman Spectroscopy and DFT Methods Based Material Characterization and Data Analysis of 2- Nitrophenol. Retrieved from [Link]

-

RSC Publishing. (n.d.). Calculation and experimental measurement of paramagnetic NMR parameters of phenolic oximate Cu(ii) complexes. Retrieved from [Link]

-

(2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Retrieved from [Link]

-

(n.d.). Infrared spectra. Free Download. IR Spectra Library. Retrieved from [Link]

-

(n.d.). Spectragryph - optical spectroscopy software: spectral databases. Retrieved from [Link]

-

The Royal Society of Chemistry. (2022). Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases. Retrieved from [Link]

Sources

- 1. Calculation and experimental measurement of paramagnetic NMR parameters of phenolic oximate Cu(ii) complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. "Experimental Determination of pKa Values by Use of NMR Chemical Shifts" by Alan D. Gift [digitalcommons.unomaha.edu]

- 3. longdom.org [longdom.org]

- 4. Infrared spectra. Free Download. IR Spectra Library [infrared-spectra.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Mass Spectrometry Data Center, NIST [chemdata.nist.gov]

Unlocking the Potential of Phenoxybiphenyl Scaffolds: A Technical Guide for Researchers

Introduction: The Versatility of the Phenoxybiphenyl Core

The phenoxybiphenyl scaffold, a unique structural motif characterized by two phenyl rings linked through an ether bond, represents a cornerstone in modern medicinal chemistry, agrochemistry, and materials science. Its inherent properties—conformational flexibility, metabolic stability, and the ability to engage in various non-covalent interactions—make it a privileged scaffold for the design of novel, high-affinity ligands and functional materials. This technical guide provides an in-depth exploration of the research applications of phenoxybiphenyl compounds, offering a blend of theoretical insights and practical, field-proven experimental protocols to empower researchers in their scientific endeavors. We will delve into the synthetic strategies to access this versatile core, explore its applications in disrupting protein-protein interactions and enzymatic activity, and touch upon its emerging role in the development of advanced materials.

I. Synthetic Strategies: Accessing the Phenoxybiphenyl Core

The judicious selection of a synthetic route is paramount to the successful development of novel phenoxybiphenyl derivatives. The two most prevalent and robust methods for constructing the core phenoxybiphenyl structure are the Ullmann condensation for the formation of the diaryl ether linkage and the Suzuki-Miyaura coupling for the creation of the biphenyl moiety.

A. Ullmann Condensation: Forging the Ether Bond

The Ullmann condensation is a classical and reliable copper-catalyzed reaction for the formation of diaryl ethers from an aryl halide and a phenol.[1][2] Modern iterations of this reaction often employ soluble copper catalysts and ligands to achieve higher yields and milder reaction conditions.[1]

Conceptual Workflow for Ullmann Condensation

Sources

An In-depth Technical Guide to the Thermal Stability and Degradation of 2-Phenoxybiphenyl

This guide provides a comprehensive technical overview of the thermal stability and degradation pathways of 2-Phenoxybiphenyl. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical experimental insights to offer a thorough understanding of the thermal behavior of this important chemical entity.

Introduction: The Significance of this compound and Its Thermal Stability

This compound, a diaryl ether, possesses a molecular architecture that lends itself to a variety of applications, including as a heat transfer fluid and a precursor in the synthesis of more complex molecules. Its high boiling point and the inherent stability of its aromatic rings suggest a robust thermal character. However, understanding the limits of this stability and the mechanisms by which it degrades under thermal stress is paramount for its safe and effective use, particularly in high-temperature applications. Thermal decomposition can lead to the formation of potentially hazardous or reactive byproducts, making a detailed understanding of its degradation profile a critical aspect of its chemical characterization.

Section 1: Thermal Degradation Mechanisms of this compound

The thermal degradation of this compound is a complex process governed by the bond dissociation energies within the molecule. The primary sites for thermal cleavage are the C-O ether linkage and the C-C bond of the biphenyl moiety. Drawing insights from studies on structurally similar compounds, such as 2-phenethyl phenyl ether (PPE), we can postulate the dominant degradation pathways.[1][2][3] The pyrolysis of PPE has been shown to proceed through both homolytic bond scission and concerted reaction mechanisms.[2]

Homolytic Bond Scission

At elevated temperatures, typically above 400°C, the energy supplied is sufficient to induce homolytic cleavage of the weakest bonds in the this compound molecule. The primary bond fissions are expected to be:

-

C-O Bond Cleavage: This is a likely primary degradation pathway, resulting in the formation of a phenoxy radical and a 2-phenylphenyl radical.

-

C-C Bond Cleavage: The central C-C bond of the biphenyl group can also undergo scission, though this generally requires higher energy than the C-O bond cleavage. This would lead to the formation of two phenyl radicals.

These initial radical species are highly reactive and can participate in a cascade of secondary reactions, including hydrogen abstraction, recombination, and further fragmentation. For instance, the phenoxy radical can abstract a hydrogen atom to form phenol, a commonly observed product in the pyrolysis of aromatic ethers.[1][2]

Concerted Reactions

In addition to radical-mediated pathways, concerted reactions, which involve a cyclic transition state, can also contribute to the degradation of this compound, particularly at lower temperatures.[2] These reactions do not involve radical intermediates. For this compound, a potential concerted pathway could involve intramolecular rearrangement leading to the formation of stable products like phenol and other aromatic compounds.

Proposed Degradation Pathway

The following diagram illustrates the proposed primary degradation pathways for this compound based on the principles of homolytic cleavage and knowledge from analogous compounds.

Section 2: Experimental Analysis of Thermal Stability

A multi-faceted approach employing several analytical techniques is essential for a comprehensive understanding of the thermal stability of this compound. The combination of Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) provides a complete picture of its thermal behavior.

Experimental Workflow

The following workflow outlines the systematic approach to characterizing the thermal stability and degradation of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound as a function of temperature.

Protocol:

-

Instrument Preparation: Calibrate the TGA instrument for mass and temperature using appropriate standards.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen at a flow rate of 50-100 mL/min to prevent oxidative degradation.

-

Temperature Program: Heat the sample from ambient temperature to 600°C at a constant heating rate of 10°C/min.

-

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, boiling, and glass transitions, and to determine the enthalpy changes associated with these events.

Protocol:

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan to prevent volatilization.

-

Experimental Conditions:

-

Atmosphere: Nitrogen at a flow rate of 50 mL/min.

-

Temperature Program:

-

Heat from ambient to a temperature below the expected decomposition temperature (e.g., 350°C) at 10°C/min.

-

Cool to ambient at 10°C/min.

-

Reheat to 350°C at 10°C/min. The second heating scan is often used to ensure a consistent thermal history.

-

-

-

Data Analysis: Analyze the heat flow versus temperature curve to identify endothermic (melting, boiling) and exothermic (crystallization) events.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of this compound.

Protocol:

-

Instrument Preparation: Tune the mass spectrometer and ensure the GC column is properly conditioned.

-

Sample Preparation: Place a small amount (0.1-1.0 mg) of this compound into a pyrolysis sample cup.

-

Experimental Conditions:

-

Pyrolysis: Heat the sample to a series of temperatures (e.g., 400°C, 500°C, and 600°C) in an inert atmosphere (helium).

-

GC Separation: The pyrolysis products are swept onto a GC column (e.g., a non-polar or medium-polarity column) and separated based on their boiling points and affinities for the stationary phase.

-

MS Detection: The separated compounds are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are used for identification.

-

-

Data Analysis: Compare the obtained mass spectra with a library (e.g., NIST) to identify the degradation products.

Section 3: Anticipated Degradation Products

Based on the proposed degradation mechanisms and studies of analogous compounds like 2-phenethyl phenyl ether and biphenyl, the following table summarizes the likely degradation products of this compound.[1][2]

| Product Name | Chemical Formula | Proposed Origin |

| Phenol | C₆H₅OH | H-abstraction by phenoxy radical; Concerted reactions |

| Biphenyl | C₁₂H₁₀ | Recombination of phenyl radicals; Secondary reactions |

| Benzene | C₆H₆ | Fragmentation of phenyl radicals |

| Diphenyl ether | (C₆H₅)₂O | Incomplete degradation or rearrangement |

| Various substituted biphenyls | - | Recombination of radical fragments |

| Polycyclic Aromatic Hydrocarbons (PAHs) | - | High-temperature secondary reactions |

Conclusion

This guide has provided a detailed examination of the thermal stability and degradation of this compound. While direct experimental data for this specific compound is limited, a robust understanding of its thermal behavior can be inferred from the analysis of structurally similar molecules. The proposed degradation pathways, centered around homolytic bond scission and concerted reactions, offer a solid theoretical framework for predicting its decomposition products. The experimental protocols outlined herein provide a clear and validated methodology for researchers to conduct their own thermal analyses, ensuring scientific rigor and reproducibility. A thorough understanding of the thermal properties of this compound is essential for its responsible and effective application in various scientific and industrial fields.

References

- Pyrolysis of phenethyl phenyl ether generates PAH precursors. (n.d.). Request PDF.

-

Jarvis, M. W., Daily, J. W., Carstensen, H. H., Dean, A. M., Sharma, S., Dayton, D., Robichaud, D. J., & Nimlos, M. R. (2011). Direct detection of products from the pyrolysis of 2-phenethyl phenyl ether. The Journal of Physical Chemistry A, 115(4), 428–438. [Link]

- Revealing the pyrolysis behavior of 5-5′ biphenyl-type lignin fragment. Part I: A mechanistic study on fragmentation via experiments and theoretical calculation. (n.d.). Request PDF.

-

Clerc, M. (1963). Thermal decomposition of biphenyl. INIS-IAEA. [Link]

-

Jarvis, M. W., Daily, J. W., Carstensen, H. H., Dean, A. M., Sharma, S., Dayton, D., Robichaud, D. J., & Nimlos, M. R. (2011). Direct Detection of Products from the Pyrolysis of 2-Phenethyl Phenyl Ether. The Journal of Physical Chemistry A, 115(4), 428-438. [Link]

-

Diphenyl Ether. (n.d.). Ataman Kimya. Retrieved from [Link]

-

(608b) Insights into Biphenyl Synthesis from Benzene Pyrolysis and Oxidative Dehydrogenation Using R M G and Quantum Chemistry. (2020). AIChE - Proceedings. [Link]

-

Jung, C. (2015). Thermal Stability of Used Eutectic Mixture of Biphenyl and Diphenyl Ether. AIP Conference Proceedings. [Link]

-

Alabbad, M., Gautam, R., Aljaman, B., Arudra, P., & AlAhmadi, A. (2023). Biphenyl – Knowledge and References. Taylor & Francis Online. [Link]

- Saunders, J. H., & Slocombe, R. J. (1955). Method of producing biphenyl. U.S. Patent No. 2,702,307. Washington, DC: U.S.

-

Jung, C. (2015). Thermal stability of used eutectic mixture of biphenyl and diphenyl ether. ResearchGate. [Link]

-

Diphenyl ether. (n.d.). In Wikipedia. Retrieved from [Link]

-

2-Phenylethyl phenyl ether. (n.d.). Frinton Laboratories. Retrieved from [Link]

-

Linstrom, P. J., & Mallard, W. G. (Eds.). (n.d.). Diphenyl ether. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]

-

Safety data sheet. (2025, January 27). CPAChem. [Link]

-

Poater, J., Solà, M., & Bickelhaupt, F. M. (2012). Kinetic Analysis of the Pyrolysis of Phenethyl Phenyl Ether: Computational Prediction of α/β-Selectivities. The Journal of Physical Chemistry A, 116(35), 8958-8965. [Link]

-

Material Safety Data Sheet. (n.d.). Cole-Parmer. [Link]

-

Oliveira, M. S., Pereira, A. C., Colorado, H. A., Meliande, N. M., Figueiredo, A. B. da S., & Monteiro, S. N. (2023). Thermal and Colorimetric Parameter Evaluation of Thermally Aged Materials: A Study of Diglycidyl Ether of Bisphenol A/Triethylenetetramine System and Fique Fabric-Reinforced Epoxy Composites. Polymers, 15(18), 3786. [Link]

-

D'Anna, F., & Lazzara, G. (2021). The Use of Thermal Techniques in the Characterization of Bio-Sourced Polymers. Polymers, 13(7), 1083. [Link]

-

Polymer Characterization using DSC & TGA. (2021, May 21). YouTube. Retrieved from [Link]

-

TGA, DTG and DSC curves, obtained from thermal degradation of poly(ethyl 2-cyanoacrylate) nanofibers at heating rate of 6 °C min−1. (n.d.). ResearchGate. Retrieved from [Link]

-

Thermal analysis of fluorinated poly(aryl thioethers). a DMA analysis... (n.d.). ResearchGate. Retrieved from [Link]

Sources

Solubility of 2-Phenoxybiphenyl in various organic solvents

An In-Depth Technical Guide to the Solubility Profile of 2-Phenoxybiphenyl in Organic Solvents

Introduction

This compound, an aromatic ether, is a molecule of significant interest in materials science and medicinal chemistry.[1] Its rigid biphenyl core combined with the flexible ether linkage imparts unique physicochemical properties that are leveraged in the synthesis of advanced polymers and pharmacologically active compounds. A thorough understanding of its solubility in various organic solvents is a cornerstone for its effective application, influencing reaction kinetics, purification strategies, and formulation development.[2][3] This guide provides a comprehensive analysis of the solubility characteristics of this compound, grounded in fundamental chemical principles and supported by a detailed protocol for experimental verification.

Physicochemical Characteristics of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. This compound is a relatively large, non-polar molecule with a molecular weight of 246.3 g/mol .[4][5] The presence of two phenyl rings and a phenoxy group contributes to its significant hydrophobic character. The ether linkage introduces a slight polar element, allowing it to act as a hydrogen bond acceptor. However, it lacks a hydrogen bond donor site, which critically limits its interaction with protic solvents.[6]

| Property | Value | Source(s) |

| Chemical Formula | C₁₈H₁₄O | [4][5] |

| Molecular Weight | 246.3 g/mol | [4][5] |

| Melting Point | 47 - 49.5 °C | [4][7] |

| Flash Point | 113 °C | [4][8] |

| Appearance | Solid | N/A |

| CAS Number | 6738-04-1 | [4][7][9] |

The Theoretical Basis of Solubility

The principle of "like dissolves like" is the primary determinant of solubility.[10][11] This axiom posits that substances with similar intermolecular forces are more likely to be miscible. For this compound, the dominant intermolecular forces are London dispersion forces due to its large aromatic structure.

-

Polarity: The polarity of both the solute and the solvent is the most critical factor.[12] this compound is predominantly non-polar. Therefore, it is expected to exhibit higher solubility in non-polar or weakly polar solvents.

-

Hydrogen Bonding: The ether oxygen in this compound can act as a hydrogen bond acceptor. This allows for some interaction with protic solvents. However, the large hydrophobic scaffold of the molecule often outweighs the energetic favorability of this single interaction, leading to limited solubility in highly polar, protic solvents like water.[6]

-

Molecular Size: Larger molecules can be more difficult to solvate, as it requires the creation of a larger cavity in the solvent structure.[10]

Predicted Solubility Profile of this compound

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Non-Polar | Toluene, Hexane, Benzene | High | The non-polar nature of these solvents aligns well with the predominantly non-polar structure of this compound, facilitating strong van der Waals interactions. |

| Halogenated | Dichloromethane (DCM), Chloroform | High | These solvents are effective at dissolving large organic molecules with slight polarity. |

| Polar Aprotic | Tetrahydrofuran (THF), Ethyl Acetate | Moderate to High | These solvents possess a dipole moment that can interact with the polar ether group of this compound, while their organic portion can solvate the aromatic rings. |

| Polar Aprotic | Acetone, Acetonitrile | Low to Moderate | The higher polarity of these solvents makes them less compatible with the large non-polar regions of the solute. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate | These are strong, highly polar solvents capable of inducing some degree of polarity in the solute molecule, aiding dissolution.[12] |

| Polar Protic | Methanol, Ethanol | Low | While the ether can accept a hydrogen bond, the large hydrophobic area of this compound leads to poor solvation by these highly polar, protic solvents.[6] |

| Highly Polar Protic | Water | Insoluble | The energy required to break the strong hydrogen bonding network of water to accommodate the large, non-polar solute is prohibitive. |

Experimental Protocol: Gravimetric Determination of Solubility

To obtain precise, quantitative solubility data, an experimental approach is necessary. The equilibrium shake-flask method is a robust and widely accepted technique.[10][13]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Solvent of interest

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Glass vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at equilibrium is crucial.

-

Solvent Addition: Accurately add a known volume or mass of the chosen solvent to the vial.

-

Equilibration: Securely cap the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a minimum of 24-48 hours to ensure saturation is reached.[10][13]

-

Sample Withdrawal and Filtration: After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a pre-weighed container. This step is critical to remove any undissolved micro-particles.

-

Solvent Evaporation: Remove the solvent from the filtered sample under reduced pressure or by gentle heating, leaving behind the dissolved this compound residue.

-

Mass Determination: Accurately weigh the container with the solid residue.

-

Calculation: The solubility is calculated by dividing the mass of the residue by the volume of the supernatant withdrawn. The result can be expressed in g/L, mg/mL, or mol/L.

Visualizing the Experimental and Logical Workflows

A systematic approach is key to both determining and applying solubility data effectively.

Conclusion

This compound exhibits a solubility profile characteristic of a large, predominantly non-polar aromatic compound. It is predicted to be highly soluble in non-polar and halogenated organic solvents, with moderate solubility in polar aprotic solvents and poor solubility in polar protic solvents, including water. For applications in chemical synthesis and purification, this differential solubility is a key parameter that can be exploited. When precise solubility values are required for process optimization or formulation, the provided gravimetric protocol offers a reliable method for their determination. This guide serves as a foundational resource for researchers and professionals working with this compound, enabling informed decisions in experimental design and application.

References

- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

- Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed.

- Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.

- How To Determine Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube.

- How to determine the solubility of a substance in an organic solvent ?.

- Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. ChemRxiv.

- This compound | 6738-04-1. Biosynth.

- Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv.

- Experiment: Solubility of Organic & Inorganic Compounds. Unknown Source.

- Buy this compound (EVT-304644) | 6738-04-1. EvitaChem.

- Solubility Expressions and Mechanisms of Solute Solvent Interactions. Pharmaguideline.

- Ethers. EBSCO.

- 2-Biphenylyl phenyl ether | C18H14O | CID 81220. PubChem.

- Solvent effects. Wikipedia.

- 2-PHENOXY-BIPHENYL. Sigma-Aldrich.

- This compound CAS#: 6738-04-1. ChemicalBook.

- Solubility of Organic Compounds. Unknown Source.

- This compound. Luminix Health.

- This compound, 5 g, CAS No. 6738-04-1. Carl ROTH.

- Buy this compound

- The Solubility Profile of 4-Bromomethylbiphenyl in Common Organic Solvents: A Technical Guide. Benchchem.

Sources

- 1. Buy this compound (EVT-304644) | 6738-04-1 [evitachem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. biosynth.com [biosynth.com]

- 5. 2-Biphenylyl phenyl ether | C18H14O | CID 81220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethers | Chemistry | Research Starters | EBSCO Research [ebsco.com]

- 7. echemi.com [echemi.com]

- 8. luminixhealth.com [luminixhealth.com]

- 9. This compound CAS#: 6738-04-1 [m.chemicalbook.com]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.ws [chem.ws]

- 12. Solubility Expressions and Mechanisms of Solute Solvent Interactions | Pharmaguideline [pharmaguideline.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

The Diverse Biological Activities of 2-Phenoxybiphenyl Derivatives: A Technical Guide for Researchers

Introduction: The Structural Allure and Therapeutic Potential of 2-Phenoxybiphenyls

The 2-phenoxybiphenyl scaffold, characterized by two phenyl rings linked by both a direct carbon-carbon bond and an ether linkage, represents a privileged structure in medicinal chemistry. This unique arrangement confers a degree of conformational flexibility and specific spatial orientation of the aromatic rings, making it an attractive framework for designing molecules that can interact with a variety of biological targets. This technical guide provides an in-depth exploration of the multifaceted biological activities of this compound derivatives, offering insights into their mechanisms of action and detailed experimental protocols for their evaluation. The synthesis of these compounds is often achieved through established methods such as the Ullmann condensation or the Suzuki-Miyaura coupling reaction, which allow for the versatile introduction of various substituents on the phenyl rings, thereby enabling the fine-tuning of their biological properties. Biphenyl derivatives, in general, are known to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects[1]. This guide will delve into the specific contributions of the this compound core to these and other therapeutic areas.

Anticancer Activity: Inducing Programmed Cell Death and Halting Proliferation

Several derivatives of the broader biphenyl class have demonstrated significant potential as anticancer agents by interfering with key cellular processes that govern cancer cell growth and survival. Notably, certain hydroxylated biphenyl compounds have been shown to inhibit cell proliferation by inducing cell cycle arrest, specifically at the G2/M transition, and to trigger apoptosis, or programmed cell death, through the intrinsic pathway involving the activation of caspases[2].

Mechanism of Action: The Apoptotic Cascade

The pro-apoptotic activity of these compounds is a key area of investigation. Studies on related biphenyls have revealed that they can initiate a cascade of events leading to cell death. This includes the exposure of phosphatidylserine on the outer cell membrane, a hallmark of early apoptosis, followed by the activation of executioner caspases 3 and 7, and the subsequent cleavage of poly(ADP) ribose polymerase (PARP)[3]. The culmination of this process is DNA fragmentation and the formation of apoptotic bodies[3]. The intrinsic apoptotic pathway is often implicated, which involves the mitochondria and is regulated by the Bcl-2 family of proteins. While the precise molecular targets of many this compound derivatives are still under investigation, their ability to induce apoptosis makes them promising candidates for further development as cancer therapeutics.

Experimental Protocol: Western Blot Analysis for Apoptosis Markers

This protocol outlines the steps to assess the induction of apoptosis in cancer cells treated with a this compound derivative by analyzing the expression of key apoptotic proteins.

1. Cell Culture and Treatment:

- Culture a human cancer cell line (e.g., MCF-7 for breast cancer) in the appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin[4].

- Seed the cells in 6-well plates and allow them to adhere overnight.

- Treat the cells with the this compound derivative at various concentrations (e.g., 1, 5, 10 µM) for a predetermined time (e.g., 24, 48 hours). Include a vehicle-treated control group.

2. Cell Lysis:

- After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

- Lyse the cells in RIPA buffer containing a protease inhibitor cocktail to prevent protein degradation.

- Scrape the cells and transfer the lysate to a microcentrifuge tube.

- Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

- Collect the supernatant containing the protein extract.

3. Protein Quantification:

- Determine the protein concentration of each sample using a Bradford or BCA protein assay.

4. SDS-PAGE and Western Blotting:

- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

- Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

- Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.

- Wash the membrane three times with TBST.

- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane again three times with TBST.

5. Detection:

- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using a chemiluminescence imaging system.

- Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control to ensure equal protein loading.

Signaling Pathway: Intrinsic Apoptosis

Caption: Intrinsic apoptosis signaling pathway induced by this compound derivatives.

Anti-inflammatory Activity: Targeting the Cyclooxygenase Enzymes

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a hallmark of many diseases. Prostaglandins are key mediators of inflammation, and their synthesis is catalyzed by cyclooxygenase (COX) enzymes. There are two main isoforms of this enzyme, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation[5]. Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1[5][6]. Several biphenyl ether derivatives have been investigated for their anti-inflammatory properties, with some showing selective inhibition of COX-2[1].

Mechanism of Action: Selective COX-2 Inhibition

The anti-inflammatory activity of certain this compound derivatives is attributed to their ability to selectively inhibit the COX-2 enzyme[7]. By blocking the active site of COX-2, these compounds prevent the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation, pain, and fever[7]. The selectivity for COX-2 over COX-1 is a crucial aspect of their therapeutic profile, minimizing the risk of gastrointestinal complications[6].

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol describes a method to evaluate the selective COX-2 inhibitory activity of this compound derivatives.

1. Reagents and Materials:

- Human recombinant COX-2 enzyme

- Arachidonic acid (substrate)

- A colorimetric or fluorometric probe for prostaglandin detection

- Test compounds (this compound derivatives)

- A known selective COX-2 inhibitor (e.g., celecoxib) as a positive control

- Assay buffer (e.g., Tris-HCl)

- 96-well microplate

- Microplate reader

2. Assay Procedure:

- Prepare a series of dilutions of the test compounds and the positive control in the assay buffer.

- In a 96-well plate, add the assay buffer, the COX-2 enzyme, and the test compound or control.

- Pre-incubate the mixture for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

- Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

- Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).

- Stop the reaction by adding a stopping reagent (e.g., a strong acid).

- Measure the amount of prostaglandin produced using a colorimetric or fluorometric detection reagent and a microplate reader.

3. Data Analysis:

- Calculate the percentage of COX-2 inhibition for each concentration of the test compound compared to the vehicle control.

- Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

- To determine selectivity, perform a similar assay using the COX-1 enzyme and calculate the selectivity index (IC50 for COX-1 / IC50 for COX-2).

Signaling Pathway: COX-2 Mediated Inflammation

Caption: Inhibition of the COX-2 inflammatory pathway by this compound derivatives.

Antimicrobial and Antifungal Activities: Combating Pathogenic Microbes

The emergence of antibiotic-resistant bacteria and the limited number of effective antifungal agents pose a significant threat to global health. Biphenyl and dibenzofuran derivatives have been identified as phytoalexins, which are antimicrobial compounds produced by plants in response to pathogen attack[8]. This suggests that the biphenyl scaffold is a promising starting point for the development of new antimicrobial and antifungal drugs.

Mechanism of Action: Disruption of Microbial Integrity

While the exact mechanisms of action for many this compound derivatives against bacteria and fungi are still being elucidated, several possibilities exist. For some biphenyl compounds, the proposed mechanism involves the disruption of the bacterial cell membrane, leading to leakage of cellular contents and cell death[9]. In fungi, some derivatives of 2-allylphenol, a related phenolic compound, have been shown to inhibit fungal respiration by targeting the alternative oxidase enzyme[4]. This disruption of energy metabolism is a viable strategy for antifungal drug development.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC.

1. Preparation of Materials:

- Bacterial or fungal strains of interest.

- Appropriate sterile liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

- Sterile 96-well microtiter plates.

- Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO).

- A standard antibiotic or antifungal drug as a positive control.

2. Inoculum Preparation:

- Grow the microbial culture overnight.

- Dilute the culture in the growth medium to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL for bacteria).

3. Assay Procedure:

- Prepare serial two-fold dilutions of the test compounds and the positive control in the growth medium in the wells of the 96-well plate.

- Add the standardized microbial inoculum to each well.

- Include a growth control well (medium and inoculum only) and a sterility control well (medium only).

- Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for a specified period (e.g., 18-24 hours).

4. Determination of MIC:

- After incubation, visually inspect the plates for microbial growth (turbidity).

- The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Summary: Antimicrobial and Antifungal Activity

| Compound Class | Target Organism | Activity Metric | Value Range | Reference |

| Biphenyl Derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC | 3.13 - 6.25 µg/mL | [8] |

| 2-Acylbenzohydroquinones | Candida and filamentous fungi | MIC | 2 - 16 µg/mL | [10] |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | MIC | 2.5–5.0 mg/mL | [11] |

| 2-Allylphenol Derivatives | Botrytis cinerea | IC50 | 1 - 2 µg/mL | [4] |

Conclusion and Future Directions